(Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile
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Overview
Description
(Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile is a synthetic organic compound that features a furan ring substituted with a chlorophenyl group and a piperidine-1-carbonyl group
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Substitution with chlorophenyl group: The furan ring can be functionalized with a chlorophenyl group using electrophilic aromatic substitution.
Introduction of the acrylonitrile group: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction.
Attachment of the piperidine-1-carbonyl group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylonitrile group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile: can be compared with other furan derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This could include differences in reactivity, stability, and biological activity.
Properties
IUPAC Name |
(Z)-3-[5-(2-chlorophenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-17-7-3-2-6-16(17)18-9-8-15(24-18)12-14(13-21)19(23)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11H2/b14-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWXCVSAGCDAFK-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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